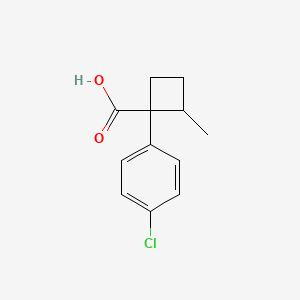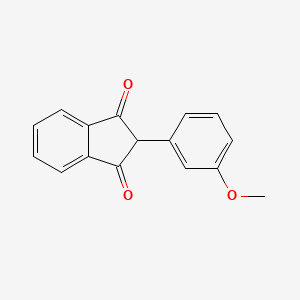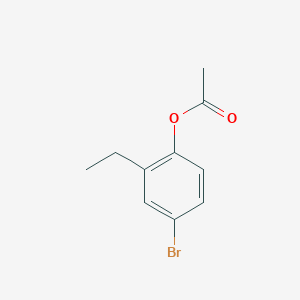
(4-bromo-2-ethylphenyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-2-ethylphenyl) acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetic acid moiety esterified with a 4-bromo-2-ethyl-phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-bromo-2-ethyl-phenyl ester typically involves the esterification of 4-bromo-2-ethyl-phenol with acetic acid. This reaction can be catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid 4-bromo-2-ethyl-phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure ester product.
化学反应分析
Types of Reactions
(4-bromo-2-ethylphenyl) acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The bromine atom in the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl esters.
科学研究应用
(4-bromo-2-ethylphenyl) acetate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
作用机制
The mechanism of action of acetic acid 4-bromo-2-ethyl-phenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release acetic acid and the corresponding phenol, which may then interact with biological molecules. The bromine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Acetic acid 4-bromo-phenyl ester: Similar structure but lacks the ethyl group, which may affect its reactivity and applications.
Acetic acid 2-ethyl-phenyl ester:
Acetic acid 4-bromo-2-methyl-phenyl ester: Similar but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Uniqueness
(4-bromo-2-ethylphenyl) acetate is unique due to the presence of both the bromine atom and the ethyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions.
属性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC 名称 |
(4-bromo-2-ethylphenyl) acetate |
InChI |
InChI=1S/C10H11BrO2/c1-3-8-6-9(11)4-5-10(8)13-7(2)12/h4-6H,3H2,1-2H3 |
InChI 键 |
CVYGJOWQSXNUFW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)Br)OC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

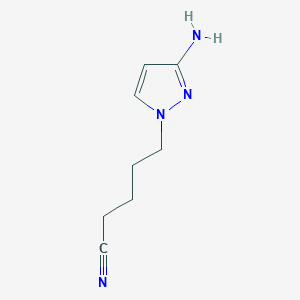
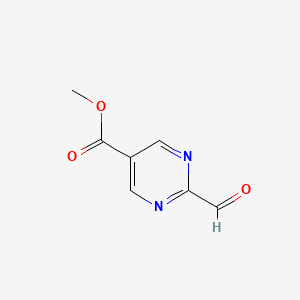
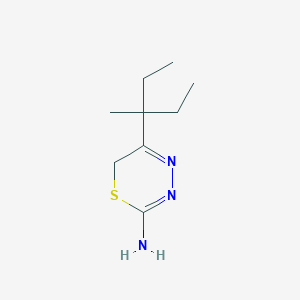
![Ethanamine, 2-[bis(4-fluorophenyl)methoxy]-, hydrochloride](/img/structure/B8658037.png)
![5,6-Dihydrofuro[2,3-c]pyridazine-3-carbaldehyde](/img/structure/B8658038.png)


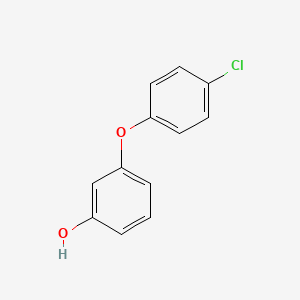
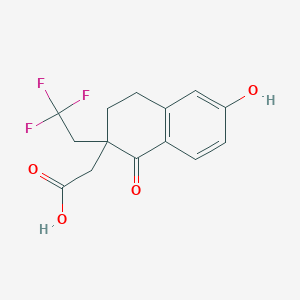
![4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B8658056.png)
![1-(2-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B8658059.png)

